Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H18ClFO4 and a molecular weight of 424.86 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with a phenolic compound under basic conditions to form the benzyl ether. This intermediate is then subjected to further reactions to introduce the benzofuran moiety and the carboxylate ester group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
Ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran core and the substituents on the benzyl ring. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
- Ethyl 6-bromo-5-[(2-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness
What sets ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate apart from similar compounds is its unique combination of substituents, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups on the benzyl ring, along with the benzofuran core, provides a distinctive chemical profile that can be exploited in various applications .
Biological Activity
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS No: 307552-05-2) is a complex organic compound belonging to the benzofuran class. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C24H18ClFO4, with a molecular weight of approximately 432.85 g/mol. The compound features a unique structure that includes a benzofuran moiety and halogen substitutions, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H18ClFO4 |
Molecular Weight | 432.85 g/mol |
IUPAC Name | This compound |
CAS Number | 307552-05-2 |
The precise mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) likely enhances its reactivity and ability to modulate biological pathways.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds with similar structures were tested against various cancer cell lines, showing promising results:
- Cytotoxicity : this compound was evaluated for its cytotoxic effects against several cancer cell lines, including K562 and HL60 leukemia cells. Preliminary studies suggest that this compound may possess an IC50 value comparable to known anticancer agents, indicating its potential as a therapeutic candidate .
- Structure–Activity Relationship (SAR) : The position of halogen substitutions on the benzofuran ring appears to significantly influence the biological activity. For example, substituents at specific positions enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that benzofuran derivatives can exhibit antimicrobial effects:
- In Vitro Studies : Compounds structurally related to this compound have shown inhibitory effects against various bacterial strains in laboratory settings .
Case Studies
Case Study 1: Anticancer Efficacy in Murine Models
A significant study involved testing this compound in murine models of lung cancer. The compound demonstrated a marked reduction in tumor growth without significant toxicity to normal tissues. This suggests a favorable therapeutic index and potential for further development as an anticancer agent .
Case Study 2: SAR Analysis
A comprehensive SAR analysis highlighted the importance of both the chlorine and fluorine substitutions in enhancing the anticancer activity of related benzofuran derivatives. The study concluded that modifications at these positions could lead to improved efficacy against resistant cancer cell lines .
Properties
Molecular Formula |
C24H18ClFO4 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18ClFO4/c1-2-28-24(27)22-17-13-16(29-14-18-19(25)9-6-10-20(18)26)11-12-21(17)30-23(22)15-7-4-3-5-8-15/h3-13H,2,14H2,1H3 |
InChI Key |
NMQFUYXCBYYQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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